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molecular formula C11H16N2O2 B8345770 Methyl 2-((4-aminobenzyl)(methyl)amino)acetate

Methyl 2-((4-aminobenzyl)(methyl)amino)acetate

Cat. No. B8345770
M. Wt: 208.26 g/mol
InChI Key: BOXXWEQKFBNKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)CN(C)Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][C:19](=[O:20])[OH:21].[CH3:1][O:2][C:3]([CH2:4][N:5]([CH3:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]1)=[O:17].[Fe:22]>>[CH3:1][O:2][C:3]([CH2:4][N:5]([CH3:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]1)=[O:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
COC(=O)CN(C)Cc1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CN(C)Cc1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Fe]

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CN(C)Cc1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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